molecular formula C10H12ClNO2S B1468729 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1342589-67-6

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1468729
CAS No.: 1342589-67-6
M. Wt: 245.73 g/mol
InChI Key: CZNOPDGCSGIBSR-UHFFFAOYSA-N
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Description

The compound “1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a carboxylic acid group and a 5-chlorothiophen-2-ylmethyl group . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies . One common approach is ring construction from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a carboxylic acid group, and a 5-chlorothiophen-2-ylmethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions, including functionalization . The carboxylic acid group can participate in reactions such as esterification and amide formation .

Scientific Research Applications

Antioxidant Activity

A study synthesized derivatives of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid, finding potent antioxidants among these compounds. Notably, one derivative exhibited 1.5 times higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Antimicrobial Activity

Several derivatives of this compound were synthesized and tested for antimicrobial activity. Notable antibacterial activity was observed against strains like A. baumannii and M. tuberculosis, suggesting potential as antimycobacterial agents (Nural et al., 2018).

Antibacterial Activity in Carbapenems

Research focusing on carbapenems, a class of antibiotics, incorporated derivatives of this compound, showing potent antibacterial effects against various bacteria, including P. aeruginosa. One such derivative, BO-2502A, was chosen for further evaluation due to its efficacy (Ohtake et al., 1997).

Anticancer Applications

A derivative of this compound, identified through high-throughput screening, showed activity as an apoptosis inducer in breast and colorectal cancer cell lines. This finding highlights its potential as an anticancer agent (Zhang et al., 2005).

Synthesis and Crystal Structure Studies

Studies involved synthesizing and characterizing derivatives of this compound, analyzing their molecular structure and thermodynamic properties. This research aids in understanding the compound's potential applications in various fields (Shen et al., 2012).

Aurora Kinase Inhibition in Cancer Treatment

Research on aurora kinase inhibitors, crucial in cancer treatment, has included derivatives of this compound. These inhibitors can be significant in the development of new cancer therapies (ヘンリー,ジェームズ, 2006).

Application in Diabetic Kidney Disease

Selective endothelin A receptor antagonists derived from this compound have been investigated for their potential in treating diabetic kidney disease, showing promising results in reducing proteinuria and inflammation (Saleh et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. The versatility of the pyrrolidine scaffold suggests that it could be used to develop new compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or modulating their activity. This compound’s ability to interact with such critical enzymes highlights its potential as a biochemical tool or therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the activity of certain signaling proteins, thereby altering cellular responses . Additionally, it has been found to impact gene expression, leading to changes in the production of specific proteins that are crucial for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Its stability can be enhanced through various formulation strategies. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNOPDGCSGIBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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